molecular formula C10H15N3O B6496979 1-(6-methylpyridazin-3-yl)piperidin-3-ol CAS No. 1248226-52-9

1-(6-methylpyridazin-3-yl)piperidin-3-ol

Cat. No.: B6496979
CAS No.: 1248226-52-9
M. Wt: 193.25 g/mol
InChI Key: NNMHKNXTAOPNHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Methylpyridazin-3-yl)piperidin-3-ol is a chemical compound of significant interest in medicinal chemistry and oncology research, featuring a piperidine ring linked to a methyl-substituted pyridazine. This piperidine-pyridazine hybrid scaffold is recognized as a key structural motif in the development of novel therapeutic agents. Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a critical role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . Compounds with this specific scaffold have been investigated as potent inhibitors of METTL3, the primary enzyme responsible for N6-adenosine methylation (m6A) of mRNA . As a core component of the methyltransferase complex, METTL3 has emerged as a promising oncology target, with its activity linked to all hallmarks of cancer through the regulation of major tumorigenic processes including cell cycle, proliferation, apoptosis, and immune surveillance . The inhibition of METTL3 represents a novel epigenetic approach for targeting cancer metabolism and growth. The structural features of this compound, particularly the piperidine ring, make it a versatile intermediate for further synthetic elaboration in drug discovery campaigns . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-methylpyridazin-3-yl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-4-5-10(12-11-8)13-6-2-3-9(14)7-13/h4-5,9,14H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMHKNXTAOPNHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Strategies for 1 6 Methylpyridazin 3 Yl Piperidin 3 Ol and Analogous Structures

Advanced Methodologies for Pyridazine (B1198779) Core Synthesis and Functionalization

The pyridazine ring is a six-membered heterocycle with two adjacent nitrogen atoms, whose electron-deficient nature governs its reactivity. rsc.orgrsc.org The synthesis and subsequent derivatization of this core are critical for building the target molecule.

Achieving the specific 3,6-substitution pattern of the pyridazine ring with a methyl group at the C6 position requires highly regioselective methods. Cycloaddition reactions are a cornerstone of pyridazine synthesis. The inverse-electron-demand Diels-Alder reaction is a prominent strategy, often involving the reaction of a 1,2,4,5-tetrazine (B1199680) with an appropriate dienophile. rsc.orgrsc.org The substitution pattern on the reactants dictates the regiochemical outcome of the final pyridazine product. For instance, a reaction between a 3-monosubstituted s-tetrazine and a silyl (B83357) enol ether can yield functionalized pyridazines with high regiocontrol.

Another powerful approach is the [4+2] cycloaddition of α-halogeno hydrazones with enaminones, which proceeds without a catalyst under mild conditions to afford highly substituted pyridazines with remarkable regioselectivity. rsc.org By carefully selecting the substituents on the hydrazone and enaminone starting materials, specific substitution patterns, such as the 6-methyl moiety, can be installed.

While these cycloaddition strategies offer versatile access to the pyridazine core, a more direct route to the required intermediate for the final coupling step involves utilizing commercially available precursors. A key building block, 3-chloro-6-methylpyridazine (B130396), is readily available and serves as an ideal electrophile for subsequent C-N bond formation. sigmaaldrich.com

Table 1: Selected Regioselective Methods for Pyridazine Synthesis

Method Reactants Key Features
Inverse-Electron-Demand Diels-Alder Tetrazines + Alkynyl Sulfides High regioselectivity; sulfur substituent allows further transformations. rsc.org
[4+2] Cycloaddition-Elimination α-Halogeno Hydrazones + Enaminones Catalyst-free; mild conditions; remarkable regioselectivity. rsc.org

Once the pyridazine core is formed, further functionalization can be achieved through various reactions. The electron-deficient character of the pyridazine ring facilitates reactions such as nucleophilic aromatic substitution (SNAr), especially when a good leaving group like a halogen is present at positions 3 or 6.

Palladium-catalyzed cross-coupling reactions are particularly powerful for derivatizing halopyridazines. The Suzuki-Miyaura cross-coupling, for example, allows for the formation of C-C bonds by reacting a halopyridazine with an appropriate boronic acid. nih.gov This method is advantageous due to the commercial availability of a wide range of boronic acids and the versatility of the reaction. nih.gov Similarly, the Sonogashira coupling can be used to introduce alkynyl groups. acs.org These derivatization strategies are essential for creating analogues of the target compound with diverse substituents on the pyridazine ring.

Stereocontrolled Approaches to Piperidine (B6355638) Ring Formation and C3-Hydroxylation

The piperidine scaffold is a ubiquitous motif in pharmaceuticals and natural products. nih.gov The synthesis of the piperidin-3-ol fragment with a defined stereochemistry at the C3 position is a significant challenge that has been addressed by numerous innovative methods.

Modern synthetic chemistry offers a diverse toolkit for the asymmetric synthesis of piperidines. Biocatalytic approaches have emerged as powerful and sustainable options. For example, transaminases can be used for the asymmetric synthesis of 2-substituted piperidines from ω-chloroketones, providing access to both enantiomers with high enantiomeric excess. [Initial search result 6] Another enzymatic cascade, employing galactose oxidase and an imine reductase, can convert N-protected L-lysinol into L-3-N-Cbz-aminopiperidine, a direct precursor to the desired 3-hydroxypiperidine (B146073) moiety, in a one-pot reaction that preserves enantiopurity. rsc.org

Metal-catalyzed reactions are also central to enantioselective piperidine synthesis. A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a dihydropyridine (B1217469) derivative provides access to a wide variety of enantioenriched 3-substituted piperidines. [Initial search result 1, Initial search result 3] Asymmetric hydrogenation of substituted pyridinium (B92312) salts using chiral rhodium or iridium catalysts is another well-established method for producing enantiomerically enriched piperidines. [Initial search result 2] Furthermore, a copper-catalyzed asymmetric cyclizative aminoboration of hydroxylamine (B1172632) esters offers a practical route to chiral 2,3-cis-disubstituted piperidines. nih.gov

Non-catalytic, substrate-controlled methods are also effective. The synthesis of enantiopure trisubstituted piperidines can be achieved from a chiral epoxyaziridine, where the successive ring-opening by an amine proceeds with total chemo- and regioselectivity. researchgate.netarkat-usa.org

Specifically creating the C3-hydroxyl stereocenter requires dedicated stereocontrolled methods. One common strategy is the stereoselective reduction of a prochiral ketone. An N-protected piperidin-3-one (B1582230) can be reduced using various reagents, where the choice of protecting group on the nitrogen and the reducing agent dictates the diastereoselectivity of the resulting alcohol.

Alternatively, the hydroxyl group can be installed as part of the ring-forming process. A modular and stereoselective synthesis of substituted piperidin-4-ols has been developed via a gold-catalyzed cyclization followed by a reduction and aza-Petasis-Ferrier rearrangement, which could be adapted for 3-ol derivatives. nih.gov A highly stereocontrolled strategy for synthesizing 3-hydroxy-2-piperidinone carboxamides involves the palladium-catalyzed deconstructive aminolysis of bridged δ-lactam-γ-lactones, establishing the 3-hydroxy stereocenter with high diastereoselectivity. [Initial search result 9] The synthesis of enantiopure (3S,5S)- and (3R,5R)-3,5-dihydroxypiperidines from aminodiepoxides, derived from serine, showcases a method where epoxide ring-opening reactions establish the stereochemistry of the hydroxyl groups with total regioselectivity. cgiqtectijuana.mx

Intermolecular Coupling Reactions for Pyridazine-Piperidine Linkage Formation

The final key step in assembling 1-(6-methylpyridazin-3-yl)piperidin-3-ol is the formation of the C-N bond between the pyridazine C3 position and the piperidine nitrogen. This transformation is typically accomplished via nucleophilic aromatic substitution (SNAr) or, more commonly in modern synthesis, a palladium-catalyzed cross-coupling reaction.

Given an appropriate precursor like 3-chloro-6-methylpyridazine, the electron-deficient nature of the pyridazine ring makes it susceptible to direct attack by the secondary amine of piperidin-3-ol. sigmaaldrich.com Such SNAr reactions can be promoted thermally or under microwave irradiation, sometimes using a non-nucleophilic base and a green solvent like polyethylene (B3416737) glycol (PEG) to enhance efficiency. nih.govresearchgate.net

The Buchwald-Hartwig amination has become the preeminent method for forming aryl C-N bonds. wikipedia.org This palladium-catalyzed reaction couples an aryl halide (or triflate) with an amine. The reaction between 3-chloro-6-methylpyridazine and piperidin-3-ol would be a classic application of this methodology. The effectiveness of the Buchwald-Hartwig reaction relies on the careful selection of a palladium precursor and a suitable phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand. rsc.org Different generations of ligands have been developed to improve reaction rates, yields, and functional group tolerance, allowing for the coupling of a vast array of amines and aryl halides under mild conditions. rsc.orgwikipedia.org

Table 2: Typical Conditions for Buchwald-Hartwig Amination

Component Examples Purpose
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, (NHC)Pd(allyl)Cl Source of catalytic palladium. rsc.orgwikipedia.org
Ligand BINAP, DPPF, XPhos, SPhos, IPr Stabilizes the palladium catalyst and facilitates the catalytic cycle. wikipedia.org
Base NaOt-Bu, K₂CO₃, Cs₂CO₃ Activates the amine and facilitates the reductive elimination step. wikipedia.org

N-Arylation and N-Alkylation Protocols for Heterocycle Conjugation

The conjugation of the piperidin-3-ol moiety to the 6-methylpyridazine ring is most commonly accomplished via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions. The choice of method depends on the reactivity of the pyridazine precursor and the desired reaction conditions.

Nucleophilic Aromatic Substitution (SNAr)

The pyridazine ring, being electron-deficient, is activated towards nucleophilic attack, particularly when substituted with a good leaving group at the 3-position. A common precursor for this reaction is 3-chloro-6-methylpyridazine. The reaction proceeds by the direct displacement of the chloride by the secondary amine of piperidin-3-ol.

This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product. Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being preferred to facilitate the reaction. In some cases, heating under microwave irradiation can significantly reduce reaction times. organic-chemistry.org

Palladium-Catalyzed Buchwald-Hartwig Amination

An alternative and often more versatile method is the Buchwald-Hartwig cross-coupling reaction. This protocol uses a palladium catalyst to couple an amine with an aryl halide or triflate. This method is particularly useful when the SNAr reaction is sluggish or gives low yields. The general scheme involves the reaction of 3-chloro-6-methylpyridazine or 3-bromo-6-methylpyridazine (B104355) with piperidin-3-ol in the presence of a palladium catalyst, a phosphine ligand, and a base.

The selection of the ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands such as Xantphos or BINAP often providing the best results. The base is typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).

Interactive Data Table: Comparison of N-Arylation Protocols

MethodPrecursorsCatalyst/ReagentsSolventTemperatureTypical Yields
SNAr 3-chloro-6-methylpyridazine, piperidin-3-olK₂CO₃ or Et₃NDMF, DMSO80-120 °CModerate to Good
Buchwald-Hartwig 3-bromo-6-methylpyridazine, piperidin-3-olPd₂(dba)₃, Xantphos, NaOtBuToluene, Dioxane80-110 °CGood to Excellent

Synthetic Route Optimization and Scalability Considerations

Transitioning a synthetic route from laboratory scale to industrial production requires careful optimization of multiple parameters to ensure efficiency, cost-effectiveness, and safety. nih.gov For the synthesis of this compound, several factors are key to consider.

Reagent and Catalyst Selection: For large-scale synthesis, the cost of reagents is a significant factor. While palladium-catalyzed reactions often provide higher yields and broader substrate scope, the cost of palladium and specialized phosphine ligands can be prohibitive. google.com Therefore, optimizing the SNAr pathway is often the preferred industrial strategy. This can involve screening different bases, solvents, and reaction temperatures to maximize the yield and minimize reaction time without resorting to expensive catalysts.

Process Conditions: Optimizing reaction conditions involves finding a balance between reaction rate, yield, and purity. For the SNAr reaction, parameters such as temperature and reaction time are critical. While higher temperatures can increase the reaction rate, they can also lead to the formation of impurities. A detailed optimization study might involve running the reaction at various temperatures to find the optimal point. In some instances, pyrimidine (B1678525) ring construction can require very high temperatures, which poses challenges for large-scale synthesis. google.com

Work-up and Purification: Scalability also heavily depends on the ease of product isolation and purification. A scalable process should ideally result in a product that can be easily isolated, for instance, by crystallization, thereby avoiding costly and time-consuming chromatographic purification. The choice of solvent can influence this; a solvent from which the product precipitates upon cooling is highly desirable.

Safety and Environmental Impact: On a large scale, the safety of the process is paramount. Reagents that are highly toxic, flammable, or generate hazardous byproducts are avoided. The environmental impact, including solvent waste, is also a critical consideration. Developing a "green" synthesis using less hazardous solvents and minimizing waste is a key goal in modern process chemistry. mdpi.com

Interactive Data Table: Key Parameters for Synthesis Optimization

ParameterConsideration for Scale-upOptimization GoalPotential Impact
Coupling Method Cost and availability of catalyst vs. reaction efficiency.Favor SNAr if feasible to avoid expensive palladium catalysts.Significant reduction in raw material costs.
Solvent Toxicity, cost, ease of recovery, and product isolation.Select a solvent that is safe, inexpensive, and allows for direct product crystallization.Improved process safety and reduced purification costs. nih.gov
Base Strength, cost, and ease of removal.Use an inexpensive and mild inorganic base like K₂CO₃.Lower cost and simpler work-up procedures.
Temperature Energy consumption and impurity formation.Lower the reaction temperature as much as possible without compromising reaction time.Reduced energy costs and improved product purity.
Purification Avoidance of column chromatography.Develop a procedure based on extraction and crystallization.Substantial savings in time, cost, and solvent waste.

Iii. Structure Activity Relationship Sar Elucidation and Molecular Optimization

Comprehensive Analysis of Structural Determinants for Biological Activity

The biological profile of 1-(6-methylpyridazin-3-yl)piperidin-3-ol is dictated by the interplay of its constituent parts: the pyridazine (B1198779) ring, the piperidine (B6355638) moiety, and the nature of their connection.

The pyridazine ring is a critical component, often acting as a key hydrogen bond acceptor and participating in dipole interactions with biological targets. blumberginstitute.org Its electron-withdrawing nature can influence the properties of adjacent functional groups. blumberginstitute.org Systematic modification of substituents on this ring is a primary strategy for optimizing a compound's activity.

The 6-methyl group on the pyridazine ring in the parent compound is a key feature. Altering or replacing this group can significantly impact potency and selectivity. For instance, SAR studies on related pyridazinone derivatives have shown that modifications to the core structure are crucial for activity. nih.gov The methyl group's size, lipophilicity, and electronic influence can affect how the molecule fits into a receptor's binding pocket.

Research into various pyridazine-containing compounds demonstrates a wide spectrum of biological activities, including analgesic, anti-inflammatory, and neuroleptic effects, underscoring the ring's importance as a pharmacophore. sarpublication.com The specific substitution pattern is what fine-tunes this activity toward a particular target.

Table 1: Illustrative SAR of Pyridazine Ring (6-Position) Modifications This table is based on established medicinal chemistry principles and does not represent experimentally verified data for this specific compound.

Compound6-Position Substituent (R)Postulated Impact on Activity
Analog A-HMay decrease binding affinity due to loss of hydrophobic interaction provided by the methyl group.
Parent Compound-CH₃Provides a balance of size and lipophilicity, fitting into a specific hydrophobic pocket.
Analog B-ClAlters electronic properties (electron-withdrawing) and size; may enhance or decrease activity depending on receptor electrostatics. blumberginstitute.org
Analog C-OCH₃Introduces a potential hydrogen bond acceptor and alters electronics and steric profile, potentially changing selectivity.
Analog D-CF₃Increases lipophilicity and acts as a strong electron-withdrawing group, which can modulate metabolic stability and binding. researchgate.net

The piperidine ring is a prevalent scaffold in drug design, often used to orient substituents in a defined three-dimensional space. nih.gov For this compound, the piperidine moiety's conformation and the stereochemistry of the 3-hydroxyl group are paramount.

The piperidine ring typically adopts a stable chair conformation. nih.gov In this conformation, substituents can be positioned in either axial or equatorial orientations. The relative orientation of the large pyridazine group at the 1-position and the hydroxyl group at the 3-position is critical for receptor interaction. Conformational analysis of related piperidine derivatives has shown that an axial orientation of an aromatic ring can be essential for mimicking endogenous ligands and achieving high potency. nih.gov

Furthermore, the hydroxyl group at the 3-position creates a chiral center, meaning the compound exists as two enantiomers (R and S). It is highly probable that these enantiomers will exhibit different biological activities, as the precise spatial orientation of the hydroxyl group often determines its ability to form a key hydrogen bond with the target receptor. Studies on related molecules like 4-hydroxypiperidine (B117109) have demonstrated its affinity for muscarinic receptors, suggesting the importance of the hydroxyl group in this class of compounds. nih.gov

Table 2: Hypothetical Impact of Piperidine Stereochemistry and Conformation This table illustrates general principles of stereoisomer activity and is not based on specific experimental data for this compound.

Isomer3-OH PositionPostulated Receptor InteractionExpected Relative Activity
(R)-enantiomerAxial or EquatorialOptimal hydrogen bonding with a specific amino acid residue in the receptor binding site.High
(S)-enantiomerEquatorial or AxialSuboptimal orientation for hydrogen bonding, potentially causing steric hindrance.Low
Cis-Isomer (relative to another substituent)AxialMay present a different vector for interaction compared to the trans-isomer.Varies
Trans-Isomer (relative to another substituent)EquatorialOften the more stable conformer, but not necessarily the most active. nih.govVaries

In this compound, the piperidine nitrogen is directly attached to the pyridazine ring. This direct, relatively rigid linkage constrains the two ring systems' spatial relationship, which is a crucial determinant of biological activity. This lack of a flexible linker ensures a well-defined conformation for presentation to the receptor.

In contrast, studies on other classes of compounds where linkers are introduced between aromatic and piperidine/piperazine (B1678402) rings show that linker length and composition are critical. For example, in some bitopic ligands, the spacer length controls the probability of switching between different binding poses and can tune a compound's efficacy from partial to full agonism. nih.gov In other cases, increasing the distance between the two core moieties can lead to a complete loss of activity, highlighting the importance of optimal positioning. nih.gov The direct linkage in this compound avoids such complexities, suggesting its activity relies on a specific, fixed orientation of the two rings.

Principles of Rational Drug Design and Analog Generation

Rational drug design leverages the SAR data to guide the synthesis of new analogs with improved properties such as enhanced activity, better selectivity, and favorable metabolic profiles. nih.gov

Bioisosteric replacement is a cornerstone of drug design, involving the substitution of one atom or group with another that has similar physical or chemical properties, with the goal of improving biological activity. researchgate.netnih.gov This strategy can be applied to both the pyridazine and piperidine moieties of the parent compound.

Piperidine Bioisosteres: The piperidine scaffold can also be modified. A common strategy to improve properties like solubility and metabolic stability is to replace the piperidine with a spirocyclic amine, such as an azaspiro[3.3]heptane. enamine.net Such rigid scaffolds can maintain the necessary exit vectors for substituents while offering a different core geometry. blumberginstitute.org

Table 3: Potential Bioisosteric Replacements and Scaffold Hops

Original ScaffoldPotential BioisostereRationale for Replacement
PyridazinePhenyl, Pyridine (B92270), ThiadiazoleTo alter hydrogen bonding capacity, dipole moment, and metabolic properties. blumberginstitute.org
PiperidinePyrrolidine, AzetidineTo alter ring size and pKa, potentially improving selectivity or cell permeability. nih.gov
PiperidineAzaspiro[3.3]heptaneTo increase molecular rigidity and improve metabolic stability and solubility. enamine.net
-OH (hydroxyl)-NH₂, -CH₂OH, -FTo modify hydrogen bonding capability (donor/acceptor) and polarity.

To efficiently explore the SAR around the this compound scaffold, a targeted or focused compound library can be designed. nih.gov This involves the systematic synthesis of a collection of related compounds where specific positions on the scaffold are varied.

The design of such a library would be informed by computational modeling and existing SAR data. chemdiv.com Key areas for diversification would include:

Pyridazine Substituents: A variety of small alkyl, halogen, and alkoxy groups at the 6-position to fully probe the binding pocket at that vector.

Piperidine Substituents: Besides the essential 3-hydroxyl group, other positions on the piperidine ring could be substituted to explore additional interactions.

Stereochemical Library: Synthesis of both the (R) and (S) enantiomers for all promising analogs to determine the optimal stereochemistry for the target.

By screening this focused library against the biological target, a detailed SAR map can be generated, rapidly identifying compounds with superior potency, selectivity, and drug-like properties. nih.gov

Iv. Pharmacological Profiling: in Vitro and in Vivo Biological Activities

Assessment of Diverse Biological Activities in Preclinical Models

Preclinical studies on compounds structurally related to 1-(6-methylpyridazin-3-yl)piperidin-3-ol have suggested a range of potential therapeutic applications, from anti-inflammatory to antimicrobial and enzyme modulation.

Anti-inflammatory Response Modulation

Derivatives of pyridazine (B1198779) and pyridazinone have demonstrated notable anti-inflammatory properties. sarpublication.comjpsbr.org The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). sarpublication.com For instance, certain pyridazinone derivatives have been identified as selective COX-2 inhibitors, a key target for anti-inflammatory drugs. sarpublication.com While specific data for this compound is not extensively detailed in publicly available literature, the broader class of pyrazolin-5-one derivatives has shown dose-dependent inhibitory action in acute inflammatory models. nih.gov

Antimicrobial Spectrum (e.g., Antibacterial, Antifungal, Antimycobacterial)

The pyridazine and piperidine (B6355638) scaffolds are integral to numerous compounds with a broad antimicrobial spectrum. sarpublication.comnih.govnih.gov

Antibacterial and Antifungal Activity: Research has shown that various derivatives of pyridazine exhibit significant antibacterial and antifungal activities. nih.govresearchgate.net For example, certain pyrano[2,3-c]pyridazine derivatives have shown strong activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus albicans. nih.gov Similarly, piperazine (B1678402) derivatives conjugated with 1,3,4-thiadiazole (B1197879) have displayed significant antibacterial activity, particularly against Gram-negative bacteria such as E. coli. mdpi.com The introduction of a piperidine moiety has also been a successful strategy in developing new antibacterial and antifungal agents. nih.gov

Antimycobacterial Activity: The fight against mycobacterial infections has also benefited from the exploration of pyridazine and piperidine derivatives. Studies have revealed that certain pyridinylpyridazine derivatives possess antimycobacterial activity against Mycobacterium tuberculosis. sarpublication.com This highlights the potential of the core structures within this compound to be adapted for antitubercular drug discovery.

Enzyme and Receptor Modulatory Effects (e.g., TRPV1 Antagonism, Bromodomain Inhibition, JAK Kinase Modulation)

The structural components of this compound suggest potential interactions with various enzymes and receptors.

Bromodomain Inhibition: Structurally related triazolopyridazine-based compounds have been optimized as potent inhibitors of bromodomain and extraterminal (BET) proteins, such as BRD4. These inhibitors have shown the ability to downregulate c-Myc and inhibit tumor growth in preclinical models.

JAK Kinase Modulation: While direct evidence for this compound is not available, the broader class of pyridazine derivatives has been investigated for the inhibition of various kinases involved in cell signaling pathways. For instance, novel 3,6-disubstituted pyridazine derivatives have been designed to target the JNK1 pathway, showing anticancer activity. nih.gov

TRPV1 Antagonism: The Transient Receptor Potential Vanilloid 1 (TRPV1) is a key target in pain and inflammation research. Although specific data on this compound is lacking, the general class of piperidine derivatives has been explored for TRPV1 antagonism.

Other Pharmacological Interventions (e.g., Vasorelaxant Properties, Muscarinic Receptor Allosteric Modulation)

Muscarinic Receptor Allosteric Modulation: Muscarinic acetylcholine (B1216132) receptors are important targets for various diseases. Piperidine-containing compounds have been investigated as allosteric modulators of these receptors. nih.gov Allosteric modulators offer the potential for greater subtype selectivity and a more nuanced modulation of receptor function compared to traditional orthosteric ligands. nih.gov

Vasorelaxant Properties: Certain pyridazinone derivatives are known to possess vasodilator effects, which can be beneficial in cardiovascular conditions. sarpublication.com

In Vitro Cellular and Biochemical Assay Systems

The evaluation of the biological activities of compounds like this compound relies on a variety of in vitro cellular and biochemical assays.

Functional Cell-Based Assays for Target Engagement and Pathway Assessment

To assess the potential anticancer effects of related pyridazine derivatives, researchers have utilized the NCI-60 human tumor cell line screen. nih.gov This panel of 60 different human cancer cell lines allows for the evaluation of a compound's growth-inhibitory activity across a broad range of cancer types. nih.gov For instance, a novel 3,6-disubstituted pyridazine derivative demonstrated significant growth inhibition in renal and breast cancer cell lines in this assay. nih.gov

Furthermore, to confirm target engagement, specific enzyme inhibition assays are employed. For example, the inhibitory activity of pyridazinone derivatives against carbonic anhydrase (CA), COX-2, and 5-LOX enzymes has been determined using specific assay kits, with IC50 values indicating the concentration required for 50% inhibition. nih.gov Similarly, kinase inhibition is often quantified using methods like the Caliper assay, which measures the phosphorylation of a substrate peptide. doi.org

High-Throughput Screening (HTS) Campaigns for Lead Discovery

There is no publicly available information from high-throughput screening (HTS) campaigns that identifies this compound as a hit or lead compound for any biological target. HTS is a critical early-stage drug discovery process that involves the rapid assessment of large libraries of chemical compounds for their ability to modulate a specific biological pathway or target. The absence of this compound in published HTS results suggests it has not been identified as a significant active molecule in the screens that have been made public.

In Vivo Efficacy Evaluation in Relevant Disease Models

Consistent with the lack of in vitro data, there are no published studies detailing the in vivo efficacy of this compound in any animal models.

Preclinical Models for Inflammatory Disorders

No research has been found that evaluates the activity of this compound in preclinical models of inflammatory disorders. Such models are essential for determining a compound's potential to treat conditions like rheumatoid arthritis, inflammatory bowel disease, or psoriasis.

Animal Models for Infectious Pathologies

There is no available data on the efficacy of this compound in animal models of infectious diseases. These studies would be necessary to assess its potential as an antibacterial, antiviral, antifungal, or antiparasitic agent.

Specific In Vivo Models Reflecting Targeted Biological Pathways

No in vivo studies have been published that investigate the effect of this compound on specific biological pathways. This type of research is crucial for understanding a compound's mechanism of action and its potential therapeutic applications.

V. Mechanistic Investigations and Molecular Target Deconvolution

Elucidation of Molecular Mechanisms of Action

The molecular mechanism of action describes how a compound produces its pharmacological effect at a molecular level. This includes its direct interactions with its target(s) and the subsequent biological responses.

Currently, there is a lack of specific data in the public domain detailing the direct binding kinetics and thermodynamics of 1-(6-methylpyridazin-3-yl)piperidin-3-ol with any specific biological target. Such studies are crucial for understanding the affinity, association and dissociation rates (k_on and k_off), and the thermodynamic drivers (enthalpy and entropy) of the ligand-target interaction. This information provides insights into the potency and duration of action of a compound.

Without an identified primary target, the analysis of downstream signaling cascades initiated by this compound cannot be definitively mapped. Research into the modulation of specific signaling pathways, such as phosphorylation events or changes in second messenger concentrations, subsequent to compound exposure is not yet available.

Similarly, studies detailing the specific cellular phenotypes or pathway perturbations induced by this compound are not present in the current body of scientific literature. Such investigations would typically involve high-content imaging or cell-based assays to observe changes in cell morphology, proliferation, apoptosis, or other cellular functions, and transcriptomic or proteomic analyses to identify perturbed pathways.

Identification and Validation of Primary Molecular Targets

The process of identifying and validating the specific biomolecule(s) that a compound interacts with to elicit its biological response is known as target deconvolution.

There are no published studies employing target identification strategies like affinity proteomics (e.g., using the compound as a bait to pull down its binding partners from cell lysates) or chemical genetics approaches to identify the molecular target(s) of this compound. These advanced techniques are instrumental in moving from an observed biological effect to a specific molecular interaction.

As no primary molecular targets for this compound have been publicly identified, there are consequently no reports on their functional validation. Functional validation studies, such as target knockdown or overexpression experiments, are essential to confirm that the interaction between the compound and the identified target is responsible for the observed biological or cellular effects.

Genetic and Epigenetic Approaches to Target Confirmation

Following the initial identification of putative molecular targets for a bioactive compound such as this compound, rigorous validation is essential to confirm that these targets are indeed responsible for the compound's observed physiological effects. Genetic and epigenetic approaches offer powerful and precise methods for this confirmation, allowing researchers to modulate the expression of candidate target genes and observe the resulting impact on compound sensitivity. These techniques provide a direct link between a specific gene product and the compound's mechanism of action.

Genetic strategies primarily involve the use of techniques like RNA interference (RNAi) and CRISPR-Cas9 gene editing to either reduce or completely eliminate the expression of a potential target protein. nih.govresearchgate.net The underlying principle is that if the compound's efficacy is dependent on its interaction with a specific target, then the removal of that target from the cell should render the cell resistant to the compound.

Conversely, epigenetic investigations can reveal whether a compound's activity is mediated through changes in the epigenetic landscape, such as alterations in DNA methylation or histone modifications, which in turn regulate the expression of target genes. nih.govfrontiersin.org These approaches are critical for deconvoluting complex biological responses and ensuring that the identified target is not an artifact of off-target effects.

Genetic Manipulation Techniques

RNA Interference (RNAi)

RNA interference is a widely used method for transiently silencing gene expression at the mRNA level. researchgate.nettandfonline.com This can be achieved using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), which are designed to be complementary to the mRNA sequence of the target gene. nih.govyoutube.com Upon introduction into a cell, these small RNA molecules guide the RNA-induced silencing complex (RISC) to cleave the target mRNA, thereby preventing its translation into protein. nih.gov

In the context of validating the target of this compound, a library of siRNAs or shRNAs targeting a panel of putative protein targets could be screened. A change in cellular phenotype or a decrease in sensitivity to the compound upon knockdown of a specific gene would provide strong evidence for that gene product being the molecular target.

Hypothetical Research Findings: A study investigating the molecular target of this compound could employ a high-throughput siRNA screen in a relevant cancer cell line. The table below illustrates the type of data that would be generated in such a study.

Target GenesiRNA Sequence IDTransfection Efficiency (%)Target mRNA Knockdown (%)Change in IC50 of this compound (Fold Change)
Gene AsiGEN-A-00192851.2
Gene BsiGEN-B-001887815.7
Gene CsiGEN-C-00195910.9
Non-Targeting ControlsiNTC-00193N/A1.0

In this hypothetical scenario, the significant increase in the IC50 value (the concentration of a drug that gives half-maximal response) for this compound upon knockdown of "Gene B" would strongly suggest that it is the primary molecular target.

CRISPR-Cas9 Gene Editing

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system has revolutionized the field of genetics by enabling precise and permanent modifications to the genome. researchgate.netnabea.pub This system uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it creates a double-strand break. nih.gov The cell's natural DNA repair mechanisms often introduce insertions or deletions (indels) during the repair process, leading to a frameshift mutation and a non-functional gene (gene knockout).

For target confirmation of this compound, a CRISPR-based knockout screen could be performed. biocompare.comnih.gov By generating a library of cells, each with a different gene knocked out, researchers can identify which gene knockouts confer resistance to the compound. nih.govacs.org

Hypothetical Research Findings: A genome-wide CRISPR-Cas9 knockout screen could be performed to identify genes that, when knocked out, lead to resistance to this compound. The results could be presented as follows:

Gene KnockoutGuide RNA IDPhenotypic Effect on Compound TreatmentEnrichment Score in Resistant Population
Gene XCKO-X-01No significant change in sensitivity0.2
Gene YCKO-Y-01Increased sensitivity-2.5
Gene ZCKO-Z-01Significant resistance8.9
Non-Targeting ControlNTC-gRNA-01No significant change in sensitivity0.1

A high positive enrichment score for cells with a knockout of "Gene Z" in the population of cells that survive treatment with this compound would be a strong indicator that "Gene Z" is the molecular target.

Epigenetic Analysis

In some cases, a small molecule may not directly inhibit a protein's function but may instead modulate its expression through epigenetic mechanisms. frontiersin.orgnih.gov These mechanisms include DNA methylation and histone modifications, which can either activate or repress gene transcription. nih.govmdpi.com

DNA Methylation Analysis

DNA methylation is a key epigenetic mark that typically leads to gene silencing when it occurs in promoter regions. nih.gov To investigate if this compound exerts its effects by altering DNA methylation, researchers could perform genome-wide methylation analysis in treated versus untreated cells. A change in the methylation status of a specific gene's promoter that correlates with a change in that gene's expression and the compound's phenotypic effect would suggest an epigenetic mechanism of action.

Histone Modification Analysis

Histones are proteins that package DNA into chromatin, and their modification (e.g., acetylation, methylation) can alter chromatin structure and gene accessibility for transcription. mdpi.com Techniques such as chromatin immunoprecipitation followed by sequencing (ChIP-seq) can be used to map histone modifications across the genome. If treatment with this compound leads to specific changes in histone marks at the loci of putative target genes, this would point towards an epigenetic regulatory role for the compound.

Hypothetical Research Findings: An investigation into the epigenetic effects of this compound could yield data such as that presented in the table below.

Gene PromoterTreatment GroupChange in DNA Methylation (%)Change in H3K27ac (activating mark)Change in Gene Expression (Fold Change)
Gene PVehicle Control0.51.11.0
Gene PThis compound-25.84.25.1
Gene QVehicle Control-1.20.91.0
Gene QThis compound0.81.00.9

In this illustrative example, the compound induces a significant decrease in DNA methylation and an increase in an activating histone mark at the promoter of "Gene P," leading to its upregulation. This would suggest that the phenotypic effects of this compound may be mediated through the epigenetic activation of "Gene P."

By employing these sophisticated genetic and epigenetic techniques, the scientific community can rigorously confirm the molecular targets of novel compounds like this compound, providing a solid foundation for further preclinical and clinical development.

Vi. Computational Chemistry and Structural Biology in Compound Characterization

Molecular Modeling and Docking Studies for Ligand-Receptor Interactions

Molecular modeling and docking are pivotal in predicting how 1-(6-methylpyridazin-3-yl)piperidin-3-ol might interact with various biological receptors at an atomic level. These computational tools are instrumental in identifying potential therapeutic targets and understanding the structural basis of the compound's activity.

Computational docking simulations are employed to predict the preferred orientation of this compound when it binds to a receptor's active site, forming a stable complex. This predicted binding pose is crucial for understanding the compound's mechanism of action. For instance, in studies of similar piperidine-based ligands targeting receptors like the sigma-1 receptor (S1R), key interactions have been identified. nih.gov It is plausible that the piperidine (B6355638) ring of this compound could engage in significant interactions. For example, the protonated nitrogen atom within the piperidine ring could form a salt bridge with acidic residues like aspartate (Asp) or glutamate (B1630785) (Glu) in a receptor's binding pocket. nih.gov Furthermore, this charged nitrogen can participate in cation-π interactions with aromatic residues such as tyrosine and phenylalanine. nih.gov

The methyl group on the pyridazine (B1198779) ring likely contributes to hydrophobic interactions within a specific pocket of the receptor, enhancing binding affinity and selectivity. The hydroxyl group on the piperidin-3-ol moiety is a potential hydrogen bond donor or acceptor, which could form critical hydrogen bonds with polar amino acid residues in the receptor active site. The pyridazine ring itself may engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine. indexcopernicus.com

A hypothetical binding pose for this compound in a receptor active site could involve the following interactions:

Ionic Interaction: The piperidine nitrogen with an acidic residue (e.g., Asp, Glu). nih.gov

Hydrogen Bonding: The piperidin-3-ol hydroxyl group with a polar residue.

Hydrophobic Interactions: The methyl group on the pyridazine ring with a hydrophobic pocket.

π-π Stacking: The pyridazine ring with an aromatic residue (e.g., Phe). indexcopernicus.com

Docking studies also provide a computational estimation of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). These scores help in ranking potential ligands and prioritizing them for synthesis and biological testing. For example, in studies of piperazine (B1678402) derivatives, compounds with higher predicted binding affinities in docking simulations often correspond to those with higher experimentally determined potencies. nih.gov

The specificity of this compound for a particular receptor over others can also be assessed computationally. By docking the compound into the binding sites of various related receptors, a comparative analysis of binding energies can indicate its selectivity profile. For instance, research on dual-targeting compounds has shown that subtle structural modifications, such as replacing a piperazine ring with a piperidine ring, can significantly alter binding affinities for different receptors like the histamine (B1213489) H₃ and sigma-1 receptors. nih.gov

Interaction Type Potential Interacting Residues Contributing Moiety
Ionic/Salt BridgeAspartate, GlutamatePiperidine Nitrogen
Hydrogen BondingSerine, Threonine, TyrosinePiperidin-3-ol Hydroxyl
HydrophobicLeucine, Valine, IsoleucineMethylpyridazinyl Group
π-π StackingPhenylalanine, Tyrosine, TryptophanPyridazine Ring
Cation-πTyrosine, PhenylalaninePiperidine Nitrogen

Advanced Molecular Dynamics Simulations for Conformational Dynamics

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time.

MD simulations can be initiated from a docked pose to observe the stability of the predicted interactions. These simulations, often run for hundreds of nanoseconds, can reveal how the ligand and receptor adapt to each other. nih.gov For a compound like this compound, MD simulations could show the flexibility of the piperidine ring and how the pyridazine moiety orients itself within the binding pocket to maintain favorable interactions. Analysis of the simulation trajectory can identify key residues that are crucial for maintaining the bound state. nih.gov The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are common analyses that provide insights into the stability of the complex and the flexibility of specific regions, respectively. indexcopernicus.com

Advanced computational techniques like steered molecular dynamics (SMD) and umbrella sampling can be used to calculate the potential of mean force (PMF), which provides an estimation of the binding free energy. These methods simulate the process of a ligand unbinding from its receptor, offering a more accurate prediction of binding affinity than simple docking scores. nih.gov Such calculations could provide a more precise understanding of the thermodynamics governing the interaction of this compound with its target receptor.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational strategies used to correlate the chemical structure of compounds with their biological activity. These models are invaluable for designing new analogs with improved potency and selectivity.

QSAR models are mathematical equations that relate the physicochemical properties (descriptors) of a series of compounds to their biological activities. nih.gov For a series of pyridazine-piperidine derivatives, a QSAR model could be developed to predict their activity based on descriptors such as hydrophobicity (logP), electronic properties (e.g., partial charges), and steric parameters (e.g., molecular volume). nih.gov Such a model could guide the optimization of this compound by suggesting modifications that are likely to enhance its activity. For instance, a QSAR study on furan-pyrazole piperidine derivatives successfully used 3D and 2D autocorrelation descriptors to build predictive models for their anticancer activity. nih.gov

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific receptor. A pharmacophore model for the target of this compound would likely include features corresponding to the key interaction points identified in docking and MD studies: a positive ionizable feature for the piperidine nitrogen, a hydrogen bond donor/acceptor for the hydroxyl group, and a hydrophobic/aromatic feature for the methyl-pyridazine moiety. This model can then be used to screen large virtual libraries of compounds to identify new potential ligands.

Computational Method Application Key Insights
Molecular DockingPrediction of binding mode and affinityIdentification of key interacting residues, initial ranking of ligands. nih.gov
Molecular DynamicsAnalysis of complex stability and dynamicsUnderstanding conformational changes, stability of interactions over time. nih.govnih.gov
QSARCorrelation of structure with activityGuiding lead optimization by predicting activity of new analogs. nih.govnih.gov
Pharmacophore ModelingIdentification of essential chemical featuresVirtual screening for new hits with similar interaction patterns.

Development of Predictive SAR Models and Descriptors

Structure-Activity Relationship (SAR) models are computational tools that correlate the structural features of a molecule with its biological activity. The development of predictive SAR models for a class of compounds including this compound would involve the systematic modification of its core structure and the subsequent evaluation of the biological effects of these changes.

Detailed research in this area would focus on identifying key molecular descriptors that influence the compound's activity. These descriptors can be broadly categorized as follows:

Electronic Descriptors: These pertain to the distribution of electrons within the molecule and include atomic charges, dipole moments, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, the nitrogen atoms in the pyridazine ring and the hydroxyl group on the piperidine ring are expected to be key sites for electronic interactions.

Steric Descriptors: These describe the size and shape of the molecule. Descriptors such as molecular weight, volume, and surface area, as well as more complex parameters like shape indices, would be crucial in defining the optimal spatial arrangement for biological activity. The orientation of the methyl group on the pyridazine ring and the hydroxyl group on the piperidine ring would significantly influence the steric profile.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about connectivity and branching. Indices such as the Wiener index and Randić index can be used to capture the topological characteristics of the pyridazinyl-piperidine scaffold.

The development of a robust SAR model would enable the prediction of the biological activity of novel analogs of this compound, thereby streamlining the process of lead optimization.

Table 1: Key Molecular Descriptors for SAR Analysis

Descriptor Type Examples Relevance to this compound
Electronic Atomic Charges, Dipole Moment, HOMO/LUMO Energies Influences hydrogen bonding and electrostatic interactions.
Steric Molecular Weight, Molecular Volume, Shape Indices Determines the fit of the compound into a biological target's binding site.
Hydrophobic LogP, Molar Refractivity Affects membrane permeability and distribution in the body.

Pharmacophore Generation for De Novo Molecular Design

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological effect. The generation of a pharmacophore model for this compound would be a critical step in de novo molecular design, which aims to create novel active compounds from scratch.

The process of pharmacophore generation for this compound would typically involve the following steps:

Identification of Key Features: The essential chemical features of this compound would be identified. These would likely include hydrogen bond donors (the hydroxyl group), hydrogen bond acceptors (the nitrogen atoms of the pyridazine ring), and hydrophobic centroids (the methyl group and the piperidine ring).

3D Arrangement: The spatial arrangement of these features in a three-dimensional space would be determined. This is often achieved by superimposing a set of active analogs and identifying the common features and their relative orientations.

Model Validation: The generated pharmacophore model would be validated by its ability to distinguish between active and inactive compounds from a database.

Once a validated pharmacophore model is established, it can be used as a 3D query to search virtual libraries for novel compounds that match the pharmacophoric features. This approach facilitates the discovery of new chemical scaffolds with the potential for the desired biological activity.

Table 2: Potential Pharmacophoric Features of this compound

Feature Potential Moiety Role in Molecular Recognition
Hydrogen Bond Donor Hydroxyl group Forms hydrogen bonds with acceptor groups on the target protein.
Hydrogen Bond Acceptor Pyridazine nitrogen atoms Forms hydrogen bonds with donor groups on the target protein.
Hydrophobic Group Methyl group, Piperidine ring Engages in van der Waals interactions with hydrophobic pockets of the target.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Structural Insights

To gain a definitive understanding of how this compound interacts with its biological target, high-resolution structural techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are employed. While no specific structural data for this compound is publicly available, the principles of these techniques are universally applicable.

Atomic-Resolution Elucidation of Compound-Target Complexes

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules at atomic resolution. To study the interaction of this compound with a target protein, the compound would first be co-crystallized with the protein. The resulting crystal is then irradiated with X-rays, and the diffraction pattern is used to calculate the electron density map, which in turn reveals the precise arrangement of atoms in the complex.

This atomic-resolution data would provide invaluable insights into:

The exact binding mode of the compound within the target's active site.

The specific amino acid residues involved in the interaction.

The conformational changes that occur in both the compound and the protein upon binding.

Such information is crucial for structure-based drug design, allowing for the rational modification of the compound to enhance its potency and selectivity.

Cryo-EM has emerged as a complementary technique to X-ray crystallography, particularly for large and flexible protein complexes that are difficult to crystallize. In cryo-EM, a solution of the compound-target complex is rapidly frozen, and the resulting vitrified sample is imaged using an electron microscope. Thousands of images are then computationally processed to reconstruct a 3D model of the complex. While typically providing slightly lower resolution than X-ray crystallography for small molecules, cryo-EM can be instrumental in studying the interactions of compounds with large, dynamic systems.

Understanding Allosteric Modulation and Orthosteric Binding Sites

Biological targets, such as receptors and enzymes, often possess multiple binding sites. The primary binding site, where the endogenous ligand binds, is known as the orthosteric site. Other sites on the protein, known as allosteric sites, can bind to molecules and modulate the protein's activity without directly competing with the endogenous ligand.

Structural biology techniques are pivotal in distinguishing between orthosteric and allosteric binding. By visualizing the compound-target complex, researchers can unequivocally determine whether this compound binds to the orthosteric site or an allosteric site.

Orthosteric Binding: If the compound binds to the orthosteric site, it would likely act as a competitive inhibitor or agonist, directly competing with the natural substrate or ligand. The structural data would reveal the specific interactions that enable this competitive binding.

Allosteric Modulation: If the compound binds to an allosteric site, it would induce a conformational change in the protein that alters the properties of the orthosteric site, leading to either potentiation or inhibition of the protein's function. The structural data would illuminate the mechanism of this allosteric communication between the two sites.

Understanding the nature of the binding site is fundamental for the development of drugs with novel mechanisms of action and improved therapeutic profiles. For instance, allosteric modulators can offer greater selectivity and a lower risk of side effects compared to orthosteric ligands.

Vii. Future Research Directions and Translational Perspectives

Strategic Considerations for Lead Optimization and Preclinical Development

Lead optimization is a critical phase aimed at enhancing the desirable properties of a compound while minimizing undesirable ones. For 1-(6-methylpyridazin-3-yl)piperidin-3-ol, strategic modifications will be essential to refine its pharmacokinetic and pharmacodynamic profile. The piperidine (B6355638) skeleton is known to influence membrane permeability, receptor binding, and metabolic stability, providing a versatile framework for optimization. researchgate.net

Structure-Activity Relationship (SAR) studies will form the cornerstone of this phase. Such studies on related pyridazine (B1198779) and piperidine analogues have shown that even minor structural changes can significantly impact biological activity. nih.govnih.govnih.gov For instance, the methyl group on the pyridazine ring and the hydroxyl group on the piperidine ring are prime targets for modification to explore their influence on potency, selectivity, and metabolic fate.

Preclinical development will involve a series of in vitro and in vivo studies to establish a preliminary efficacy and safety profile. Optimization of pharmacokinetic properties will be crucial for advancing the compound through preclinical trials. nih.gov

Table 1: Strategic Modifications for Lead Optimization

Structural Component Proposed Modification Rationale for a Desired Outcome
Pyridazine Ring Substitution at other positions To explore effects on target binding and selectivity.
Methyl Group Replacement with other alkyl or functional groups (e.g., -CF3, -OCH3) To modulate lipophilicity and metabolic stability.
Piperidine Ring Introduction of chirality; substitution at other positions To enhance binding affinity, selectivity, and reduce off-target effects. colab.ws
Hydroxyl Group Esterification, etherification, or replacement with other functional groups (e.g., -NH2, -F) To alter solubility, metabolic pathways, and hydrogen bonding capacity.

| Linker | Variation of the N-aryl bond | To optimize spatial orientation and interaction with the target protein. |

Exploration of Emerging Therapeutic Indications

The pyridazine and piperidine moieties are present in a wide array of approved drugs and clinical candidates, suggesting a broad therapeutic potential for their hybrid structures. nih.govencyclopedia.pubnih.gov The pyridazine nucleus is a feature in agents developed for cancer, inflammation, and infectious diseases, while piperidine derivatives are used as analgesics, antipsychotics, and treatments for neurodegenerative disorders. nih.govencyclopedia.pub

This diverse background opens up multiple avenues for investigating this compound in new therapeutic contexts. Initial research could focus on areas where pyridazine-piperidine hybrids have already shown promise.

Oncology : Pyridazine derivatives have been investigated as inhibitors of various kinases and other proteins involved in cancer progression, such as cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKs). nih.govnih.gov The piperidine moiety can enhance central nervous system (CNS) penetration, making this hybrid a potential candidate for brain tumors. mdpi.com

Neurodegenerative Diseases : Piperidine-containing compounds are central to many CNS-active drugs, including treatments for Alzheimer's disease. encyclopedia.pubmdpi.com The ability of the piperidine ring to improve brain exposure could be leveraged to target neurological disorders. mdpi.com

Inflammatory Diseases : Pyrazole-pyridazine hybrids have demonstrated anti-inflammatory potential by inhibiting COX-2 and related inflammatory mediators. rsc.org This suggests a possible role for this compound in treating chronic inflammatory conditions.

Infectious Diseases : Both pyridazine and piperidine derivatives have been explored for their antimicrobial and antiviral properties. encyclopedia.pubresearchgate.netnih.gov For example, some pyridazine compounds have shown activity against Hepatitis A virus (HAV). researchgate.netnih.gov

Table 2: Potential Therapeutic Indications

Therapeutic Area Rationale Key Molecular Targets/Pathways
Oncology Pyridazine is a known scaffold for anticancer agents. nih.govacs.org Kinases (e.g., JNK1, CDK2), Tumor Metabolism (e.g., GLS1). nih.govnih.govacs.org
Neurodegenerative Disorders Piperidine improves brain exposure and is a common feature in CNS drugs. encyclopedia.pubmdpi.com Cholinesterases, Sigma Receptors (σ1R). encyclopedia.pubnih.gov
Inflammatory Diseases Related hybrids show inhibition of pro-inflammatory cytokines and enzymes. rsc.org COX-2, TNF-α, IL-6. rsc.org

| Antiviral/Antimicrobial | Both parent heterocycles have shown activity against various pathogens. encyclopedia.pubresearchgate.netnih.gov | Viral replication enzymes, bacterial cell wall synthesis. |

Integration of Multi-Omics and Systems Biology Approaches

To fully understand the therapeutic potential and mechanism of action of this compound, modern biological techniques are indispensable. Integrating multi-omics (genomics, proteomics, metabolomics) with systems biology can provide a holistic view of the compound's effects at a cellular and systemic level.

Target Identification and Validation : Proteomics approaches, such as chemical proteomics, can be used to identify the direct protein targets of the compound within the cell. This is crucial for elucidating its mechanism of action beyond initial hypotheses.

Biomarker Discovery : By analyzing changes in gene expression (transcriptomics) or protein levels (proteomics) in response to treatment, researchers can identify biomarkers that predict therapeutic response or indicate target engagement.

Pathway Analysis : Systems biology models can integrate multi-omics data to map the broader signaling pathways and cellular networks perturbed by the compound. This can reveal off-target effects, mechanisms of resistance, and potential combination therapies.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Metabolomics can be used to track the biotransformation of the compound and its effect on endogenous metabolic pathways, providing insights that can refine PK/PD models.

Anticipated Challenges and Opportunities in Pyridazine-Piperidine Hybrid Development

The development of any new chemical entity is fraught with challenges, but the unique nature of the pyridazine-piperidine scaffold also presents significant opportunities.

Challenges:

Synthetic Complexity : The synthesis of specifically substituted pyridazine-piperidine hybrids can be challenging. nih.govnih.gov Developing scalable and efficient synthetic routes is a primary hurdle for commercial development. nih.govjocpr.com A recent advancement that bridges the synthesis gap between pyridines and pyridazines through skeletal editing may offer new avenues for more efficient synthesis. nih.gov

Achieving Selectivity : Given the broad bioactivity of both parent scaffolds, ensuring high selectivity for the desired therapeutic target while avoiding off-target effects (e.g., hERG potassium channel interactions) will be a significant challenge. nih.gov

Physicochemical Properties : Balancing properties like solubility, permeability, and metabolic stability is a constant challenge in drug development. The pyridazine ring's high dipole moment and the piperidine's basicity must be carefully managed. nih.gov

Opportunities:

Privileged Scaffolds : Both pyridazine and piperidine are considered "privileged scaffolds" in medicinal chemistry, meaning they are capable of binding to multiple, diverse protein targets. nih.govnih.gov This inherent versatility increases the probability of finding a valuable therapeutic application.

Addressing Unmet Medical Needs : The potential to target diseases like cancer and neurodegenerative disorders, where new and more effective treatments are urgently needed, represents a major opportunity. acs.orgnih.gov

Favorable Physicochemical Properties : The pyridazine ring can confer properties like increased polarity and reduced interaction with certain metabolic enzymes (cytochrome P450s), which can be advantageous in drug design. nih.gov The piperidine moiety often enhances pharmacokinetic properties. researchgate.net This combination provides a powerful toolkit for creating drug-like molecules.

Q & A

Q. What are the optimal synthetic routes for 1-(6-methylpyridazin-3-yl)piperidin-3-ol, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves multi-step reactions, including nucleophilic substitution or coupling between pyridazine and piperidine precursors. Key considerations:

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to protect the hydroxyl group during synthesis to prevent side reactions .
  • Solvent and Catalysts : Polar aprotic solvents (e.g., DMF) with palladium catalysts enhance coupling efficiency in heterocyclic systems .
  • Temperature Control : Maintain 60–80°C for optimal reaction kinetics while minimizing decomposition .

Q. How should researchers characterize the molecular structure of this compound?

  • X-ray Crystallography : Use SHELX software for refinement to resolve stereochemistry and hydrogen-bonding networks .
  • Spectroscopy : Combine 1^1H/13^13C NMR to confirm substituent positions and LC-MS for purity assessment .
  • Computational Modeling : Density Functional Theory (DFT) calculations validate bond angles and torsional strain in the piperidine ring .

Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?

  • Enzyme Inhibition : Test against kinases (e.g., sphingosine kinase 1) using fluorescence-based assays; IC50_{50} values <10 µM suggest therapeutic potential .
  • Cellular Uptake : Radiolabel the compound with 3^3H or 14^14C to quantify permeability in Caco-2 cell monolayers .
  • Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to identify selective toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the compound’s binding affinity?

  • Substituent Modifications : Replace the 6-methyl group on pyridazine with halogens (e.g., Cl, Br) to enhance hydrophobic interactions with target proteins .
  • Stereochemical Optimization : Synthesize enantiomers and evaluate their activity via chiral HPLC separation and biological assays .
  • Scaffold Hopping : Integrate the piperidin-3-ol moiety into fused heterocycles (e.g., indole or quinoline) to improve metabolic stability .

Q. What challenges arise in resolving crystallographic data for this compound, and how can they be mitigated?

  • Disorder in Piperidine Rings : Use low-temperature (100 K) data collection and SHELXD for better electron density maps .
  • Enantiomer Separation : Employ chiral auxiliaries during crystallization or use ORTEP-3 for visualizing hydrogen-bonding patterns in racemic mixtures .

Q. How should researchers address contradictions in biological activity data across different assays?

  • Orthogonal Validation : Confirm enzyme inhibition results with surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to rule out false positives .
  • Assay Replication : Use multiple cell lines (e.g., primary vs. immortalized) to assess consistency in cytotoxicity profiles .

Q. What strategies are effective in studying the compound’s enantiomer-specific activity?

  • Chiral Resolution : Use preparative HPLC with amylose-based columns to isolate enantiomers .
  • Docking Simulations : Perform molecular dynamics simulations with resolved crystal structures to predict enantiomer binding modes .

Q. How can solubility limitations of this compound be overcome in vitro?

  • Salt Formation : Synthesize hydrochloride or mesylate salts to improve aqueous solubility .
  • Prodrug Design : Acetylate the hydroxyl group to enhance membrane permeability, with enzymatic cleavage in target tissues .

Q. What experimental approaches identify the compound’s biological targets?

  • Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
  • CRISPR-Cas9 Screening : Perform genome-wide knockout screens to identify genes whose loss abrogates compound activity .

Q. How do researchers validate the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose to acidic (pH 1.2), basic (pH 9.0), and oxidative (H2_2O2_2) conditions, followed by LC-MS analysis .
  • Plasma Stability Assays : Incubate with human plasma at 37°C and quantify degradation via HPLC over 24 hours .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.